molecular formula C10H12O B12894622 5,6-Dimethyl-1,3-dihydro-2-benzofuran CAS No. 91060-81-0

5,6-Dimethyl-1,3-dihydro-2-benzofuran

Katalognummer: B12894622
CAS-Nummer: 91060-81-0
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: GZSNLUJFJCHPAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their reactivity and are often used in various organic synthesis processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5,6-dimethylphthalic anhydride with a suitable reducing agent can yield the desired compound. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of 5,6-Dimethyl-1,3-dihydroisobenzofuran may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5,6-dimethylphthalic acid.

    Reduction: Formation of 5,6-dimethyl-1,3-dihydroisobenzofuran derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-1,3-dihydroisobenzofuran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dihydroisobenzofuran: Lacks the methyl groups at the 5 and 6 positions, resulting in different chemical properties.

    5,6-Dimethylisobenzofuran: Similar structure but without the dihydro component, leading to different reactivity.

Uniqueness

5,6-Dimethyl-1,3-dihydroisobenzofuran is unique due to the presence of both the dihydro component and the methyl groups at the 5 and 6 positions. This combination enhances its stability and reactivity, making it a valuable compound in various applications.

Eigenschaften

CAS-Nummer

91060-81-0

Molekularformel

C10H12O

Molekulargewicht

148.20 g/mol

IUPAC-Name

5,6-dimethyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C10H12O/c1-7-3-9-5-11-6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

GZSNLUJFJCHPAJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(COC2)C=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.